molecular formula C30H20Cl2N4O4S2 B414951 4,11-bis(3-chlorophenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

4,11-bis(3-chlorophenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B414951
M. Wt: 635.5g/mol
InChI Key: AFGWKLNAYAEFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone typically involves multi-step organic reactions. One common method includes the use of ultrasonic-assisted synthesis, which enhances reaction rates and yields. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π stacking interactions, which influence its biological and chemical activities. These interactions can modulate various cellular processes and pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties

Properties

Molecular Formula

C30H20Cl2N4O4S2

Molecular Weight

635.5g/mol

IUPAC Name

4,11-bis(3-chlorophenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

InChI

InChI=1S/C30H20Cl2N4O4S2/c31-15-5-1-7-17(13-15)33-27(37)21-23(19-9-3-11-41-19)36-26-22(24(20-10-4-12-42-20)35(36)25(21)29(33)39)28(38)34(30(26)40)18-8-2-6-16(32)14-18/h1-14,21-26H

InChI Key

AFGWKLNAYAEFJO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC(=CC=C7)Cl)C8=CC=CS8

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC(=CC=C7)Cl)C8=CC=CS8

Origin of Product

United States

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